2-Chloro-6-methylpyridin-3-ol
Overview
Description
2-Chloro-6-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a hydroxyl group at the third position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 6-methylpyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the Suzuki–Miyaura coupling reaction, where 2-chloro-6-methylpyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2-Chloro-6-methylpyridin-3-one.
Reduction: 2-Chloro-6-methylpyridine.
Scientific Research Applications
2-Chloro-6-methylpyridin-3-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological disorders.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom and methyl group contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Lacks the chlorine and methyl substituents, leading to different reactivity and biological activity.
Pyridin-3-ol: Similar structure but without the chlorine and methyl groups, affecting its chemical properties and applications.
Pyridin-4-ol: The hydroxyl group is positioned differently, resulting in distinct reactivity patterns.
Uniqueness
2-Chloro-6-methylpyridin-3-ol is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the pyridine ring enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVJZBIGDFXRLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189187 | |
Record name | 2-Chloro-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35680-24-1 | |
Record name | 2-Chloro-6-methyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35680-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methylpyridin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035680241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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